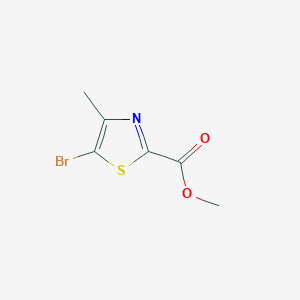
4-(Piperazinocarbonylmethyl)-1-bromobenzene
Overview
Description
4-(Piperazinocarbonylmethyl)-1-bromobenzene, also known as 4-Piperazinocarbonylmethylbenzene (4-PCMB), is an organic compound that has been used in scientific research for a variety of purposes. It has been used in the synthesis of other compounds, as a catalyst in various reactions, and for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-PCMB is not fully understood. However, it is believed that the compound acts as an electron donor, donating electrons to the reaction center. This electron donation allows the reaction to proceed more rapidly and efficiently. Additionally, the compound can act as a Lewis acid, allowing it to catalyze certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-PCMB are not fully understood. However, it has been shown to have some antimicrobial activity, as well as some anti-inflammatory activity. Additionally, 4-PCMB has been found to have some antioxidant activity, which may be beneficial for various health conditions.
Advantages and Limitations for Lab Experiments
4-PCMB has many advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be used as a catalyst in various reactions. Additionally, the compound is relatively stable, making it suitable for long-term storage. However, it is important to note that 4-PCMB is toxic and should be handled with care.
Future Directions
There are many potential future directions for 4-PCMB. One potential direction is the development of new synthetic methods using 4-PCMB as a catalyst. Additionally, further research into the biochemical and physiological effects of the compound could lead to new therapeutic applications. Additionally, 4-PCMB could be used in the synthesis of novel polymers and heterocyclic compounds, leading to new materials and products. Finally, further research into the mechanism of action of 4-PCMB could lead to a better understanding of the compound and its potential uses.
Scientific Research Applications
4-PCMB has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of other organic compounds, such as 4-amino-3-hydroxybenzaldehyde. It has also been used in the synthesis of polymers, such as polyurethanes, and in the synthesis of pharmaceuticals. Additionally, 4-PCMB has been used in the synthesis of various heterocyclic compounds, such as oxazoles and thiazoles.
properties
IUPAC Name |
2-(4-bromophenyl)-1-piperazin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-11-3-1-10(2-4-11)9-12(16)15-7-5-14-6-8-15/h1-4,14H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEWJIGTFAIWNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588605 | |
| Record name | 2-(4-Bromophenyl)-1-(piperazin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
954582-52-6 | |
| Record name | 2-(4-Bromophenyl)-1-(piperazin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(Chloromethyl)sulfanyl]cyclohexane](/img/structure/B1603230.png)
![Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B1603232.png)


![1-(4-Ethylcyclohexyl)-4-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B1603238.png)


![Methyl 3-amino-4-[(1-benzyl-2-methoxy-2-oxoethyl)amino]-4-oxobutanoate hydrochloride](/img/structure/B1603244.png)

![4-[1-(4-Nitrophenyl)piperidin-4-yl]morpholine](/img/structure/B1603247.png)

